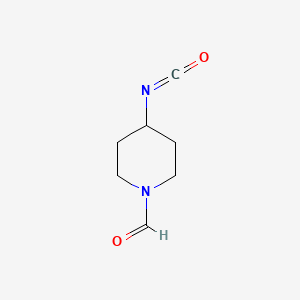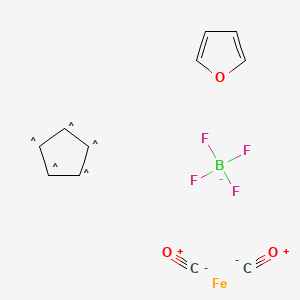
CID 131701058
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 131701058” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing data on the biological activities of small molecules. This compound is part of a vast repository that includes over 110 million unique chemical structures .
Méthodes De Préparation
The preparation methods for CID 131701058 involve various synthetic routes and reaction conditions. The synthesis of such compounds typically includes steps like the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in different industrial fields, including food and pharmaceuticals. The preparation involves determining the inclusion formation constant and using methods to prepare host inclusion in the non-polar cavity of cyclodextrins .
Analyse Des Réactions Chimiques
CID 131701058 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acids, bases, and metal carbonates. For example, reactions with hydrochloric acid, sulfuric acid, and nitric acid can form salts, water, and carbon dioxide.
Applications De Recherche Scientifique
CID 131701058 has a wide range of scientific research applications. It is used in chemistry for studying chemical reactions and properties. In biology, it can be used to understand biological processes and interactions. In medicine, it may be involved in drug development and therapeutic applications. Additionally, it has industrial applications, such as in the food industry, where cyclodextrins are used to improve the physical, chemical, and biological characteristics of food compounds .
Mécanisme D'action
The mechanism of action of CID 131701058 involves its interaction with molecular targets and pathways. For example, bisphosphonates like zoledronic acid are taken into the bone, where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis. This process highlights the compound’s role in biological systems and its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
CID 131701058 can be compared with other similar compounds in the PubChem database. Similar compounds can be identified using 2-dimensional and 3-dimensional neighboring sets, which precompute “neighbor” relationships between molecules. This comparison helps highlight the uniqueness of this compound in terms of its chemical structure and properties. Some similar compounds include aspirin (CID 2244) and salicylsalicylic acid (CID 5161), which share structural similarities but differ in their specific chemical behaviors .
Propriétés
Formule moléculaire |
C11H9BF4FeO3- |
|---|---|
Poids moléculaire |
331.84 g/mol |
InChI |
InChI=1S/C5H5.C4H4O.2CO.BF4.Fe/c2*1-2-4-5-3-1;2*1-2;2-1(3,4)5;/h1-5H;1-4H;;;;/q;;;;-1; |
Clé InChI |
PRCYZUBJZAISPX-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.[C-]#[O+].[C-]#[O+].C1=COC=C1.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


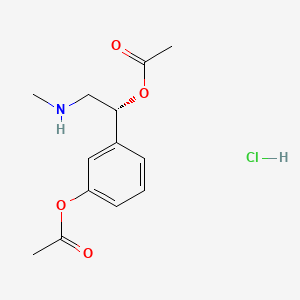
![(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid](/img/structure/B13836768.png)

![N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide](/img/structure/B13836783.png)
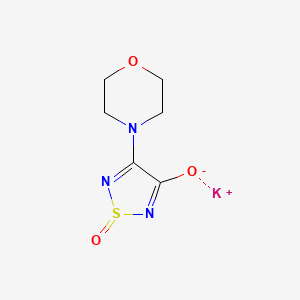
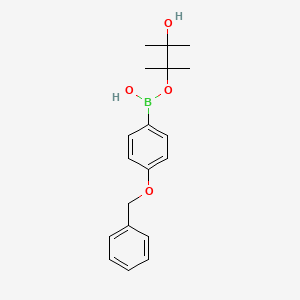

![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)
![2-{4-[2-(Methylamino)ethyl]piperazin-1-YL}ethanol](/img/structure/B13836833.png)
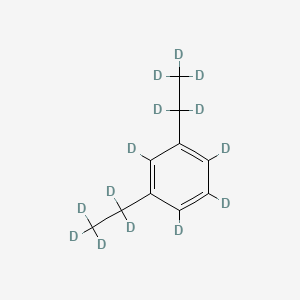
![3-Oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B13836836.png)
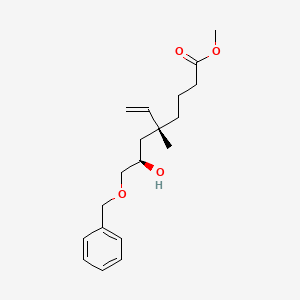
![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)
